3,3,8-trimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3,8-Trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 3,3,8-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the piperazine and nitrobenzoyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3,8-Trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied and the functional groups present in the compound.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,4-c]pyridine derivatives and piperazine-containing molecules. What sets 3,3,8-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds might include:
- 6-(tert-Butoxycarbonyl)piperazin-1-yl)propyl)methylamino)quinoline-4-carboxylic acid
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
This detailed overview should provide a comprehensive understanding of 3,3,8-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile and its significance in various scientific fields
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3,3,8-trimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C23H25N5O4/c1-15-20-14-32-23(2,3)12-18(20)19(13-24)21(25-15)26-8-10-27(11-9-26)22(29)16-4-6-17(7-5-16)28(30)31/h4-7H,8-12,14H2,1-3H3 |
InChI Key |
CZSLVQPVKXNCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2COC(CC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C#N)(C)C |
Origin of Product |
United States |
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